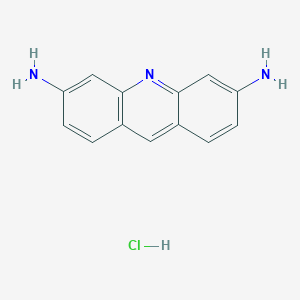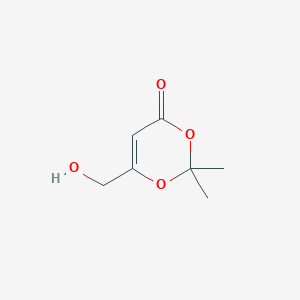
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one, also known as HMD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. HMD is a cyclic acetal, which is derived from the reaction of formaldehyde with glycolaldehyde. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative stress. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical And Physiological Effects
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has also been shown to inhibit the replication of viruses, such as HIV and influenza virus. In addition, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to have anti-inflammatory effects, which can help to alleviate the symptoms of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one in lab experiments include its high purity, stability, and ease of synthesis. However, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has some limitations, such as its low solubility in water and limited availability.
Future Directions
There are several future directions for the research on 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to investigate its mechanism of action and its effects on cellular signaling pathways. Furthermore, the development of new synthetic methods for 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one involves the reaction of glycolaldehyde with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic acetal. The yield of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids. It has also been used as a starting material for the synthesis of chiral ligands and catalysts. In medicinal chemistry, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been evaluated for its potential as an antitumor agent, antiviral agent, and anti-inflammatory agent. In material science, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been used as a monomer for the synthesis of polymeric materials, such as polyesters and polyurethanes.
properties
CAS RN |
128766-63-2 |
|---|---|
Product Name |
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(4-8)3-6(9)11-7/h3,8H,4H2,1-2H3 |
InChI Key |
KVCGLPKGMWWEMC-UHFFFAOYSA-N |
SMILES |
CC1(OC(=CC(=O)O1)CO)C |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CO)C |
synonyms |
4H-1,3-Dioxin-4-one, 6-(hydroxymethyl)-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



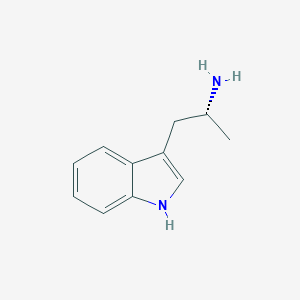
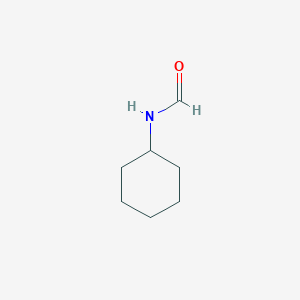
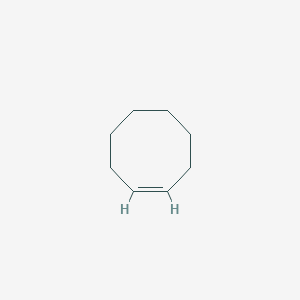

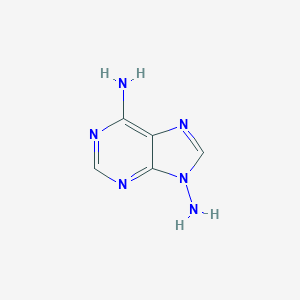
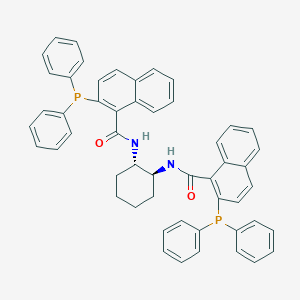
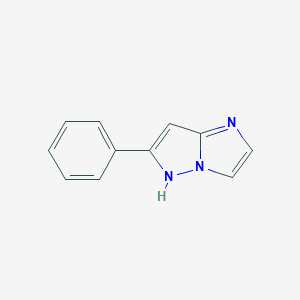
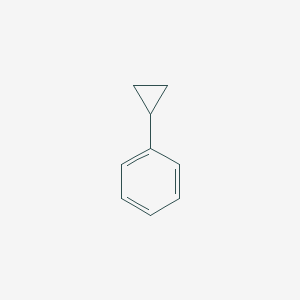
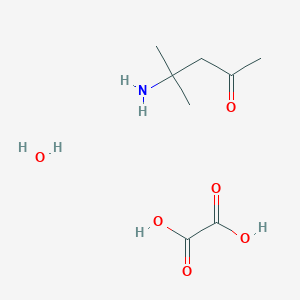
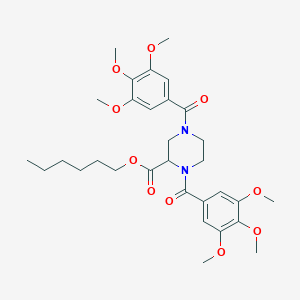
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
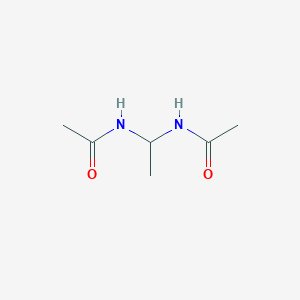
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)
